(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid is a chemical compound that belongs to the class of chromenes Chromenes are a group of oxygen-containing heterocyclic compounds that are widely found in nature and have significant biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 3,4-dihydro-2H-chromen-6-carbaldehyde and malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
Chromone: Another oxygen-containing heterocycle with diverse pharmacological properties.
Flavonoids: A class of compounds with a similar chromene backbone and significant biological activities.
Uniqueness
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid is unique due to its specific structural features and the presence of both chromene and propenoic acid moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3-6,8H,1-2,7H2,(H,13,14)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCEFCLOFFMHS-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=CC(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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